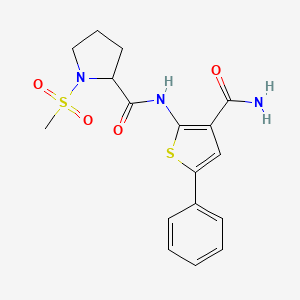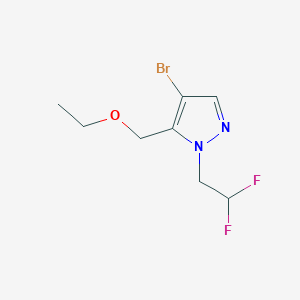![molecular formula C12H19N3O2 B2603936 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide CAS No. 439120-87-3](/img/structure/B2603936.png)
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide (4-A-N-DMAPPC) is an organic compound with a wide range of applications in scientific research. It is a versatile molecule that has been used in the synthesis of various compounds and as a building block in the synthesis of pharmaceuticals. The compound is also a useful tool in biochemical and physiological studies, as well as in drug discovery and development.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
A study by Singh, Rawat, and Sahu (2014) describes the synthesis of a pyrrole compound closely related to 4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide, demonstrating its potential for forming new heterocyclic compounds and as a non-linear optical material due to its high first hyperpolarizability (Singh, Rawat, & Sahu, 2014).
Synthetic Approaches in Heterocyclic Compound Formation
Jachak et al. (2010) reported a novel synthetic approach using a similar compound for the creation of pyrazole-4-carboxamides, highlighting the versatility of this class of compounds in synthesizing various heterocycles (Jachak et al., 2010).
DNA Recognition
Swalley, Baird, and Dervan (1996) utilized a compound structurally related to this compound for the recognition of specific sequences in the minor groove of DNA. This research signifies the potential application of these compounds in molecular biology, particularly in targeted DNA binding (Swalley, Baird, & Dervan, 1996).
Applications in Antitumor Agents
A study by Young, Evans, and Paxton (1990) highlights the antitumor properties of a similar compound, indicating its potential use in cancer research and therapy (Young, Evans, & Paxton, 1990).
Properties
IUPAC Name |
4-acetyl-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9(16)10-7-11(14-8-10)12(17)13-5-4-6-15(2)3/h7-8,14H,4-6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUDKVGHRVNDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC(=C1)C(=O)NCCCN(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2603861.png)


![4-(N-butyl-N-methylsulfamoyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)benzamide](/img/structure/B2603864.png)
![7-Amino-2-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2603865.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-4-(N,N-dimethylsulfamoyl)benzamide hydrochloride](/img/structure/B2603867.png)
![2-amino-4-isobutyl-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B2603869.png)

![1-Phenyl-1'-(2-hydroxyethyl)-3,3'-dimethyl-5-hydroxy[4,5']-bipyrazol](/img/structure/B2603873.png)
![2-amino-3-[(E)-{[5-chloro-2-(prop-2-yn-1-yloxy)phenyl]methylidene}amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2603875.png)
